

Toxic Sesquiterpenoid Lactones of the Coriaria Genus: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	13-O-Acetylcorianin	
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Abstract

The Coriaria genus, commonly known as tutu, encompasses a group of poisonous plants distributed across various regions of the world. Their toxicity is primarily attributed to a class of picrotoxane-type sesquiterpenoid lactones, which are potent neurotoxins. This technical guide provides an in-depth overview of the most significant toxic sesquiterpenoid lactones found in Coriaria species, with a focus on their chemical structures, mechanisms of action, and toxicological profiles. Detailed methodologies for the extraction, isolation, structural elucidation, and toxicological assessment of these compounds are presented to aid researchers in their investigation of these complex natural products. Furthermore, this guide visualizes the key signaling pathways affected by these toxins and outlines experimental workflows using the DOT language for clarity and reproducibility.

Introduction

Plants of the Coriaria genus have been long recognized for their poisonous nature, with historical accounts of human and livestock poisonings.[1] The primary toxic principles are a group of sesquiterpenoid lactones belonging to the picrotoxane skeleton class.[2] Among these, tutin and coriamyrtin are the most well-studied and are responsible for the characteristic neurotoxic effects observed upon ingestion of plant material or contaminated products such as honey.[3][4] These compounds represent a significant concern for public health and agriculture in regions where Coriaria species are prevalent.



From a pharmacological perspective, the potent and specific mechanism of action of these toxins as antagonists of inhibitory neurotransmitter receptors makes them valuable tools for neuroscience research.[5][6] Understanding their structure-activity relationships and toxicological profiles is crucial for the development of potential antidotes and for exploring any therapeutic potential, albeit with extreme caution due to their high toxicity. This guide aims to consolidate the current knowledge on these toxic lactones and provide practical, detailed methodologies for their study.

Prominent Toxic Sesquiterpenoid Lactones from Coriaria

Several toxic sesquiterpenoid lactones have been isolated and characterized from various Coriaria species. The most notable compounds include:

- Tutin: A highly toxic convulsant found in several New Zealand Coriaria species.
- Coriamyrtin: The main toxic principle from the leaves and fruit of Coriaria myrtifolia.
- Coriarin: A sesquiterpenoid lactone isolated from the achenes of Coriaria japonica.
- Corianin and Dihydrotutin: Also found alongside coriarin in Coriaria japonica.
- Coriatone and Corianlactone: Novel sesquiterpenes isolated from Coriaria nepalensis.[9][10]
 [11]

The chemical structures of these compounds are all based on the picrotoxane skeleton, a highly oxygenated and stereochemically complex framework.

Quantitative Toxicity Data

The acute toxicity of these compounds is typically expressed as the median lethal dose (LD50), which is the dose required to kill 50% of a tested population.[12] The LD50 values for the most prominent Coriaria sesquiterpenoid lactones are summarized in the table below.



Compound	Test Animal	Route of Administration	LD50 (mg/kg)	Reference
Tutin	Mouse (female)	Intraperitoneal (i.p.)	3.0	[13]
Coriamyrtin	Mouse	Intraperitoneal (i.p.)	3	[2]

Mechanism of Action

The neurotoxic effects of Coriaria sesquiterpenoid lactones are primarily due to their potent antagonism of major inhibitory neurotransmitter receptors in the central nervous system: the y-aminobutyric acid type A (GABAA) receptors and the glycine receptors (GlyR).[3][5][6]

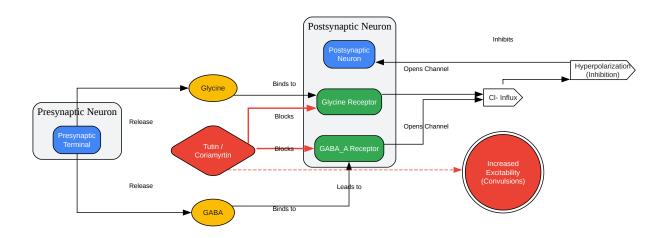
Antagonism of GABAA and Glycine Receptors

GABA and glycine are the primary inhibitory neurotransmitters in the brain and spinal cord, respectively. Their binding to their respective receptors (GABAAR and GlyR) opens chloride ion channels, leading to hyperpolarization of the neuronal membrane and a decrease in neuronal excitability.[14]

Tutin and coriamyrtin act as non-competitive antagonists at these receptors.[3][15] By blocking the inhibitory signals of GABA and glycine, these toxins cause excessive neuronal stimulation, leading to the characteristic symptoms of poisoning, which include agitation, seizures, convulsions, and in severe cases, death.[4][5]

Below is a diagram illustrating the antagonistic effect of these lactones on inhibitory neurotransmission.





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Caption: Antagonism of GABA A and Glycine Receptors by Coriaria Lactones.

Experimental Protocols Extraction and Isolation of Sesquiterpenoid Lactones

The following protocol is a general procedure for the extraction and isolation of sesquiterpenoid lactones from Coriaria plant material, based on methodologies described for Coriaria nepalensis.[3]

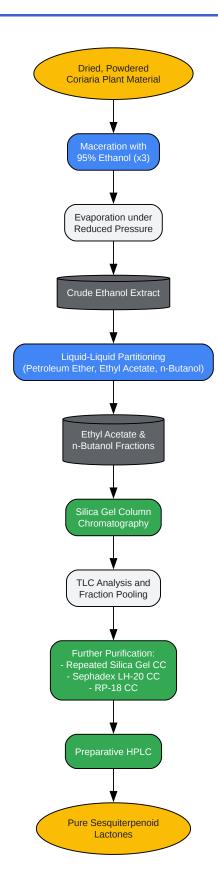
- 1. Plant Material Preparation:
- Collect and air-dry the relevant plant parts (e.g., root bark, leaves, or achenes).
- Powder the dried plant material using a mechanical grinder.
- 2. Extraction:



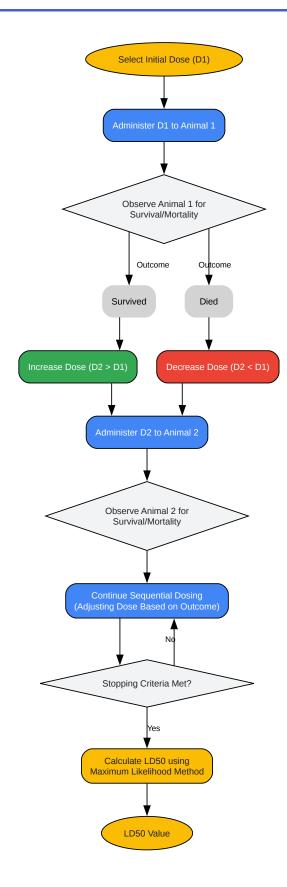
- Macerate the powdered plant material with 95% ethanol at room temperature. Repeat the extraction three times to ensure exhaustive extraction.
- Combine the ethanol extracts and evaporate the solvent under reduced pressure to obtain a crude residue.
- Suspend the residue in water and perform successive liquid-liquid partitioning with solvents of increasing polarity: petroleum ether, ethyl acetate, and n-butanol.
- 3. Chromatographic Separation:
- Subject the ethyl acetate and n-butanol fractions, which are typically rich in sesquiterpenoid lactones, to column chromatography over silica gel.
- Elute the column with a gradient of petroleum ether-ethyl acetate or chloroform-methanol mixtures of increasing polarity.
- Monitor the collected fractions by thin-layer chromatography (TLC) and pool fractions with similar profiles.
- Further purify the pooled fractions using repeated column chromatography over silica gel, Sephadex LH-20 (eluting with methanol or chloroform-methanol mixtures), and/or reversed-phase (RP-18) silica gel (eluting with methanol-water or acetonitrile-water mixtures).
- For final purification to obtain individual compounds, High-Performance Liquid Chromatography (HPLC) with a C18 column is often employed.

Below is a workflow diagram for the extraction and isolation process.









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- To cite this document: BenchChem. [Toxic Sesquiterpenoid Lactones of the Coriaria Genus: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b1182243#toxic-sesquiterpenoid-lactones-from-the-coriaria-genus]

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